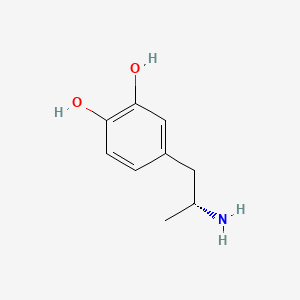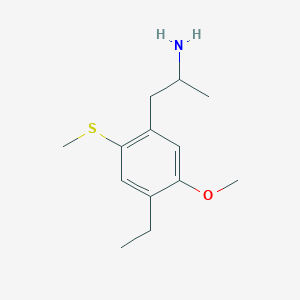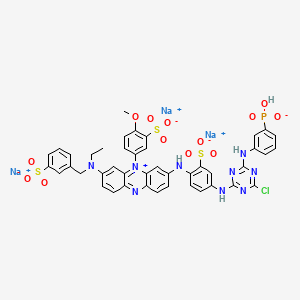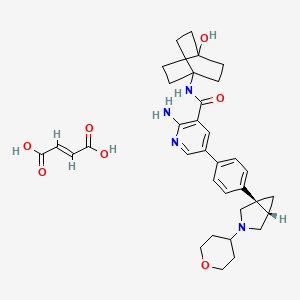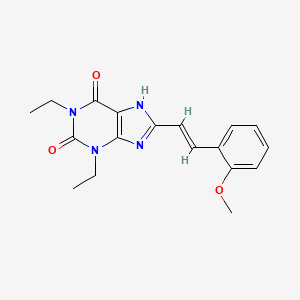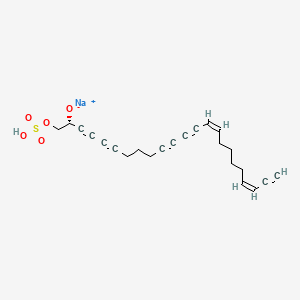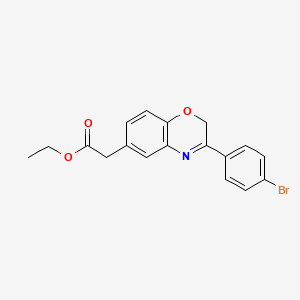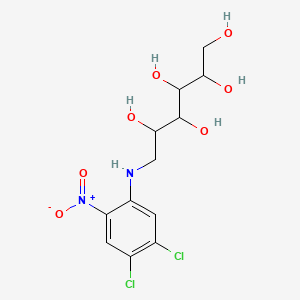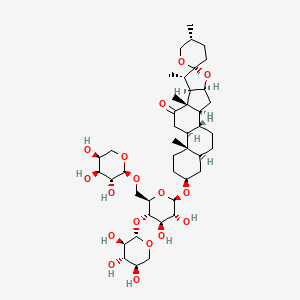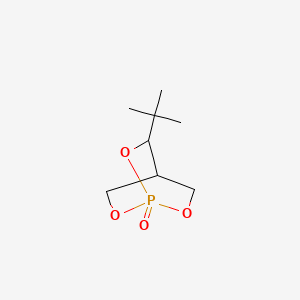
3-(1,1-Dimethylethyl)-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,1-Dimethylethyl)-2,6,7-trioxa-1-phosphabicyclo(222)octane 1-oxide is a phosphorus-containing bicyclic compound It is known for its unique structure, which includes a phosphorus atom bonded to three oxygen atoms, forming a bicyclic ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dimethylethyl)-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide typically involves the reaction of phosphorus trichloride with tert-butyl alcohol and formaldehyde under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired bicyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the formation of the correct product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining the precise reaction conditions required for high yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to isolate the final product.
化学反応の分析
Types of Reactions
3-(1,1-Dimethylethyl)-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Higher oxidation state phosphorus compounds.
Reduction: Lower oxidation state phosphorus compounds.
Substitution: Various alkyl or aryl substituted derivatives.
科学的研究の応用
3-(1,1-Dimethylethyl)-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying phosphorus-containing biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer chemistry.
作用機序
The mechanism of action of 3-(1,1-Dimethylethyl)-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The compound’s unique structure allows it to interact with specific molecular targets, influencing biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Phosphine oxides: Compounds with a similar phosphorus-oxygen framework but different substituents.
Phosphorus-containing ligands: Other ligands that contain phosphorus and are used in coordination chemistry.
Uniqueness
3-(1,1-Dimethylethyl)-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide is unique due to its bicyclic structure and the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and stability. This makes it a valuable compound in various applications where specific coordination environments and reactivity profiles are required.
特性
CAS番号 |
82515-39-7 |
|---|---|
分子式 |
C8H15O4P |
分子量 |
206.18 g/mol |
IUPAC名 |
3-tert-butyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide |
InChI |
InChI=1S/C8H15O4P/c1-8(2,3)7-6-4-10-13(9,12-7)11-5-6/h6-7H,4-5H2,1-3H3 |
InChIキー |
SEBYPXGQZJQXHS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1C2COP(=O)(O1)OC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diaspartate de quinine [French]](/img/structure/B12763293.png)
